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Cat. No.: B15611335

Raltegravir in Treatment-Experienced HIV: A
Comparative Meta-Analysis

For researchers and drug development professionals navigating the landscape of antiretroviral
therapies for treatment-experienced individuals with HIV, Raltegravir has long been a
significant therapeutic option. This guide provides a meta-analysis of Raltegravir's efficacy,
objectively comparing its performance against other key antiretrovirals and detailing the
experimental frameworks that underpin these findings.

Comparative Efficacy of Raltegravir

Raltegravir, the first approved HIV integrase strand transfer inhibitor, has demonstrated potent
and durable antiretroviral activity in patients with HIV-1 infection who have experienced
treatment failure with other antiretroviral drugs.[1][2] Its efficacy has been benchmarked against
placebo and other active antiretroviral agents in several pivotal clinical trials.

Raltegravir vs. Placebo (with Optimized Background
Therapy)

The BENCHMRK 1 and 2 trials were foundational in establishing the efficacy of Raltegravir in
treatment-experienced patients with triple-class drug-resistant HIV. These Phase liI,
randomized, double-blind, placebo-controlled studies showed that Raltegravir, in combination
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with an optimized background therapy (OBT), was superior to placebo with OBT in achieving
virologic suppression and immune reconstitution.

Outcome Raltegravir + ) ) .
Placebo + OBT Timepoint Trial
Measure OBT
Virologic
Response (HIV-1 BENCHMRK 1 &
62.1% 32.9% Week 48 ]

RNA <50 2 (Combined)
copies/mL)

BENCHMRK 1 &
51% 22% Week 156 )

2 (Combined)[3]

BENCHMRK 1 &
42% - Week 240

2 (Combined)[3]

Mean Change in
CD4 Count +109 +45 Week 48

(cells/mma3)

BENCHMRK 1 &
2 (Combined)

BENCHMRK 1 &
2 (Combined)[3]

+164 +63 Week 156

BENCHMRK 1 &
2 (Combined)[3]

+183 - Week 240

Raltegravir vs. Other Integrase Inhibitors

Direct comparisons with other integrase inhibitors, such as Dolutegravir and Elvitegravir, have
provided further context for Raltegravir's positioning in the treatment paradigm for experienced
patients.

The SAILING study, a Phase I, randomized, double-blind, active-controlled trial, compared
Raltegravir to Dolutegravir in treatment-experienced, integrase inhibitor-naive adults with at
least two-class drug resistance.[4][5][6][7][8]
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Raltegravir Dolutegravir
Outcome . . . .

(400 mg twice (50 mg once Timepoint Trial
Measure . .

daily) + OBT daily) + OBT
Virologic
Response (HIV-1

64% 71% Week 48 SAILING[5][6]
RNA <50
copies/mL)

While the SPRING-2 trial primarily focused on treatment-naive patients, its comparison of
Raltegravir and Dolutegravir offers valuable insights into the relative potency of these agents.
[O][10][11][12][13] In this study, both drugs were administered with a fixed-dose dual nucleoside
reverse transcriptase inhibitor (NRTI) therapy.[9][10]

Raltegravir Dolutegravir
Outcome . . . .
(400 mg twice (50 mg once Timepoint Trial
Measure . .
daily) + NRTIs daily) + NRTIs
Virologic
Response (HIV-1 SPRING-2[9][12]
85% 88% Week 48
RNA <50 [13]
copies/mL)
SPRING-2[10]
76% 81% Week 96
[11]
Mean Change in
CD4 Count +230 +230 Week 48 SPRING-2[9]

(cells/mma3)

Raltegravir-Based Dual Therapy vs. Traditional Triple
Therapy

A meta-analysis of eight randomized controlled trials involving 4,420 patients compared a
simplified dual therapy (DT) regimen of Raltegravir plus a ritonavir-boosted protease inhibitor
(Pl/r) to a traditional triple therapy (TT) regimen of two NRTIs plus a Pl/r.[14][15]
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Outcome Raltegravir + 2 NRTIs + Plir ) . Meta-Analysis
Timepoint o
Measure Plir (DT) (TT) Finding
Virologic o
. Non-inferior[14]
Suppression 79% 78% Week 48 (15]
(<50 copies/mL)
Non-inferior[14]
74% 71% Week 96
[15]
Mean CD4 Count  Significantly ]
Lower Week 48 & 96 DT superior[14]

Increase higher

Experimental Protocols

The following are detailed methodologies for the key clinical trials cited in this guide.

BENCHMRK 1 and 2 Trials

o Study Design: These were Phase lll, randomized, double-blind, placebo-controlled,
multicenter, international trials.[16]

» Participant Population: Treatment-experienced adults with HIV-1 infection, evidence of viral
replication (HIV-1 RNA >1,000 copies/mL), and resistance to at least one drug in each of the
three available classes of antiretroviral therapy (NRTIs, NNRTIs, and PIs).

o Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either
Raltegravir (400 mg twice daily) or a matching placebo. Both groups also received an OBT
selected by the investigator based on the patient's treatment history and resistance testing.
The study was double-blinded until week 156.[3]

» Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HIV-1
RNA levels below 50 copies/mL at week 16.

» Key Secondary Endpoints: Included the proportion of patients with HIV-1 RNA <400
copies/mL, the change from baseline in CD4 cell count, and the incidence of adverse events.

SAILING Trial
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o Study Design: A 48-week, Phase Ill, randomized, double-blind, active-controlled, non-
inferiority study.[4][5][8]

o Participant Population: Antiretroviral-experienced, integrase inhibitor-naive adults with HIV-1
infection, plasma HIV-1 RNA of 400 copies/mL or higher, and resistance to two or more
classes of antiretroviral drugs.[4][5] Patients were required to have one to two fully active
drugs available for their background therapy.[4][5]

e Randomization and Blinding: Participants were randomly assigned in a 1:1 ratio to receive
either once-daily Dolutegravir 50 mg or twice-daily Raltegravir 400 mg, in addition to an
investigator-selected background therapy.[4][5] Matching placebos were used to maintain
blinding.[4][5]

» Primary Endpoint: The proportion of patients with plasma HIV-1 RNA less than 50 copies/mL
at week 48.[5][8] The non-inferiority margin was set at 12%.[8]

» Key Secondary Endpoint: The proportion of patients with treatment-emergent integrase-
inhibitor resistance.[5]

Visualizing Mechanisms and Workflows

To further elucidate the context of Raltegravir's application, the following diagrams illustrate its
mechanism of action and a typical workflow for a clinical trial in a treatment-experienced HIV
population.
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Raltegravir's mechanism of action, inhibiting HIV integrase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nim.nih.gov]

2. Raltegravir: the first HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Efficacy and safety of raltegravir for treatment of HIV for 5 years in the BENCHMRK
studies: final results of two randomised, placebo-controlled trials - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. static.medicine.iupui.edu [static.medicine.iupui.edu]
o 5. researchgate.net [researchgate.net]

e 6. jwatch.org [jwatch.org]

e 7. ClinicalTrials.gov [clinicaltrials.gov]

» 8. Dolutegravir versus raltegravir in antiretroviral-experienced, integrase-inhibitor-naive
adults with HIV: week 48 results from the randomised, double-blind, non-inferiority SAILING
study - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 9. jwatch.org [jwatch.org]
e 10. natap.org [natap.org]

e 11. Once-daily dolutegravir versus twice-daily raltegravir in antiretroviral-naive adults with
HIV-1 infection (SPRING-2 study): 96 week results from a randomised, double-blind, non-
inferiority trial - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. Once-daily dolutegravir versus raltegravir in antiretroviral-naive adults with HIV-1
infection: 48 week results from the randomised, double-blind, non-inferiority SPRING-2 study
- PubMed [pubmed.ncbi.nim.nih.gov]

o 13. Dolutegravir vs raltegravir in treatment-naive patients: 48 week results from the SPRING
2 study | HIV i-Base [i-base.info]

e 14. Frontiers | Efficacy and Safety of Raltegravir-Based Dual Therapy in AIDS Patients: A
Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

e 15. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15611335?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516820/
https://pubmed.ncbi.nlm.nih.gov/19014832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6083850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6083850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6083850/
https://static.medicine.iupui.edu/divisions/infdresearch/SAILING%20-%20Lancet%202013.pdf
https://www.researchgate.net/publication/262043935_Dolutegravir_versus_raltegravir_in_antiretroviral-experienced_integrase-inhibitor-naive_adults_with_HIV_Week_48_results_from_the_randomised_double-blind_non-inferiority_SAILING_study
https://www.jwatch.org/na31638/2013/07/22/sailing-dolutegravir-outperforms-raltegravir
https://clinicaltrials.gov/study/NCT01231516
https://pubmed.ncbi.nlm.nih.gov/23830355/
https://pubmed.ncbi.nlm.nih.gov/23830355/
https://pubmed.ncbi.nlm.nih.gov/23830355/
https://www.jwatch.org/ac201302110000003/2013/02/11/spring-2-first-phase-iii-trial-dolutegravir-art
https://www.natap.org/2013/HIV/PIIS1473309913702573.pdf
https://pubmed.ncbi.nlm.nih.gov/24074642/
https://pubmed.ncbi.nlm.nih.gov/24074642/
https://pubmed.ncbi.nlm.nih.gov/24074642/
https://pubmed.ncbi.nlm.nih.gov/23306000/
https://pubmed.ncbi.nlm.nih.gov/23306000/
https://pubmed.ncbi.nlm.nih.gov/23306000/
https://i-base.info/htb/19937
https://i-base.info/htb/19937
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01225/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01225/full
https://www.researchgate.net/publication/336613026_Efficacy_and_Safety_of_Raltegravir-Based_Dual_Therapy_in_AIDS_Patients_A_Meta-Analysis_of_Randomized_Controlled_Trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 16. Long-term efficacy and safety of raltegravir in the management of HIV infection - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Meta-analysis of Raltegravir efficacy in treatment-
experienced populations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15611335#meta-analysis-of-raltegravir-efficacy-in-
treatment-experienced-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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